molecular formula C23H24N4O4 B13738629 Einecs 237-670-0 CAS No. 13900-05-5

Einecs 237-670-0

Cat. No.: B13738629
CAS No.: 13900-05-5
M. Wt: 420.5 g/mol
InChI Key: JQQIQZVQNHKNJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2-chloro-1-methylethyl) phosphate is synthesized through the reaction of phosphorus oxychloride with isopropanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of Tris(2-chloro-1-methylethyl) phosphate involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound while maintaining high efficiency and cost-effectiveness .

Mechanism of Action

The flame-retardant properties of Tris(2-chloro-1-methylethyl) phosphate are primarily due to its ability to release phosphoric acid and chlorinated compounds upon heating. These products act as flame inhibitors by promoting char formation and disrupting the combustion process. The molecular targets and pathways involved include the inhibition of free radical formation and the promotion of a protective char layer on the material’s surface .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(2-chloro-1-methylethyl) phosphate is unique due to its specific chemical structure, which provides a balance between flame retardancy and material compatibility. Its relatively low volatility and high thermal stability make it suitable for a wide range of applications compared to other similar compounds .

Properties

CAS No.

13900-05-5

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

1,5-dimethyl-2-phenylpyrazol-3-one;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H12N2O3.C11H12N2O/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-7H,2H2,1H3,(H2,13,14,15,16,17);3-8H,1-2H3

InChI Key

JQQIQZVQNHKNJI-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC1=CC(=O)N(N1C)C2=CC=CC=C2

Origin of Product

United States

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